
Methyl 3-bromo-5-isopropoxybenzoate
Vue d'ensemble
Description
Methyl 3-bromo-5-isopropoxybenzoate is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol . It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and an isopropoxy group at the 5-position on the benzene ring, with a methyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-isopropoxybenzoate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 5-isopropoxybenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-5-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., sodium hydroxide).
Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., diethyl ether).
Major Products
Substitution: Various substituted benzoates depending on the nucleophile used.
Coupling: Biaryl compounds.
Reduction: Alcohol derivatives of the ester group.
Applications De Recherche Scientifique
Methyl 3-bromo-5-isopropoxybenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 3-bromo-5-isopropoxybenzoate depends on its specific application. In coupling reactions, it acts as an electrophile, where the bromine atom is replaced by a nucleophile in the presence of a catalyst. The isopropoxy group and ester functionality can influence the reactivity and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-bromo-5-iodobenzoate: Similar structure but with an iodine atom instead of an isopropoxy group.
Methyl 3-bromo-5-methoxybenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
Methyl 3-bromo-5-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which can impart different steric and electronic properties compared to other similar compounds. This can affect its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis .
Propriétés
IUPAC Name |
methyl 3-bromo-5-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-10-5-8(11(13)14-3)4-9(12)6-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWYJGXJJZTWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681849 | |
| Record name | Methyl 3-bromo-5-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-48-1 | |
| Record name | Benzoic acid, 3-bromo-5-(1-methylethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-5-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

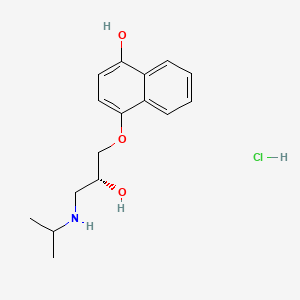
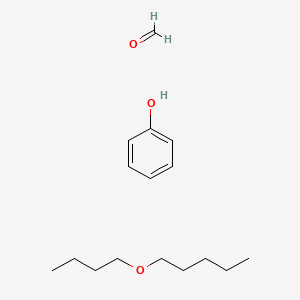
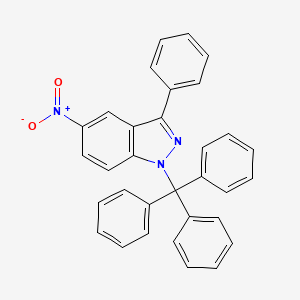

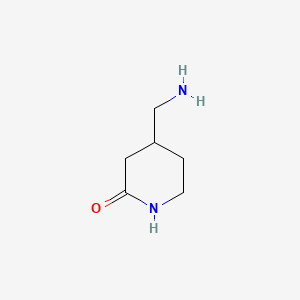


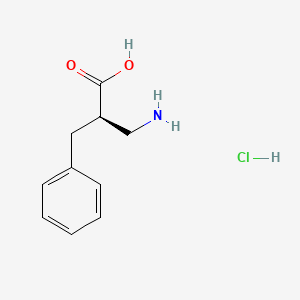
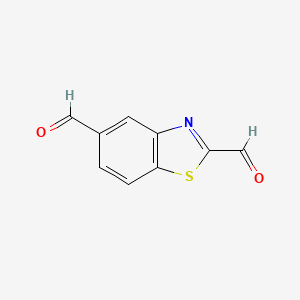
![N-(4-oxa-1-azabicyclo[3.3.1]nonan-6-yl)acetamide](/img/structure/B594579.png)

